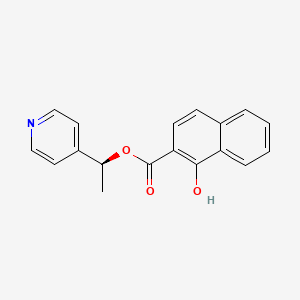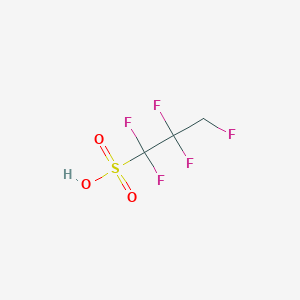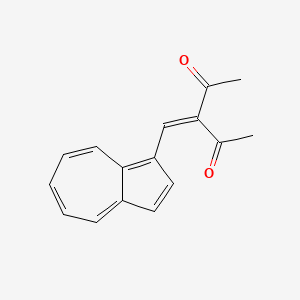
2,4-Pentanedione, 3-(1-azulenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-(1-azulenylmethylene)-: is a chemical compound with the molecular formula C16H14O2 It is a derivative of 2,4-pentanedione, where one of the methylene groups is substituted with an azulenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(1-azulenylmethylene)- typically involves the condensation of 2,4-pentanedione with an azulenylmethylene precursor. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a solvent like ethanol (EtOH). The reaction proceeds through a Knoevenagel condensation mechanism, where the methylene group of 2,4-pentanedione reacts with the azulenylmethylene group to form the desired product .
Industrial Production Methods: While specific industrial production methods for 2,4-Pentanedione, 3-(1-azulenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Pentanedione, 3-(1-azulenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The azulenylmethylene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-(1-azulenylmethylene)- has several applications in scientific research, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanedione, 3-(1-azulenylmethylene)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can be used in catalysis or material science.
Pathways Involved: The azulenylmethylene group can participate in electron transfer processes, making it useful in photoactive systems and energy transfer studies.
Comparación Con Compuestos Similares
2,4-Pentanedione: A simpler diketone that lacks the azulenylmethylene group.
Acetylacetone: Another diketone with similar reactivity but different structural properties.
Hexafluoroacetylacetone: A fluorinated derivative with enhanced stability and different reactivity patterns.
Uniqueness: 2,4-Pentanedione, 3-(1-azulenylmethylene)- is unique due to the presence of the azulenylmethylene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of photoactive materials and in studies involving electron transfer processes .
Propiedades
Número CAS |
652142-23-9 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-(azulen-1-ylmethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C16H14O2/c1-11(17)16(12(2)18)10-14-9-8-13-6-4-3-5-7-15(13)14/h3-10H,1-2H3 |
Clave InChI |
ICVLDNMDNZZPDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=C2C=CC=CC=C2C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)
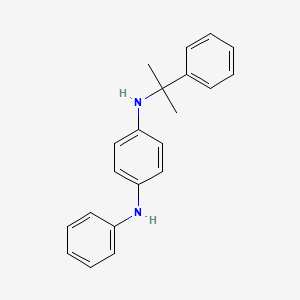
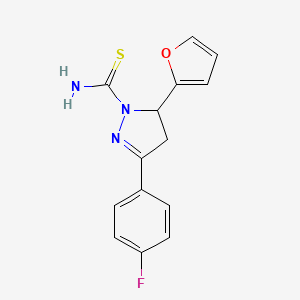
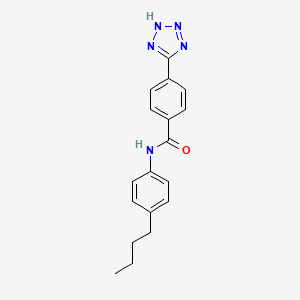
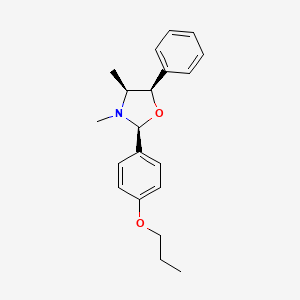
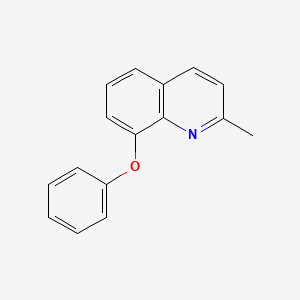
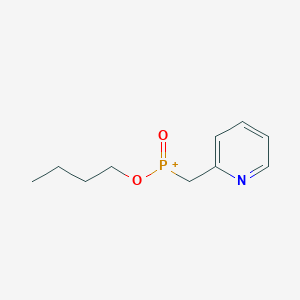
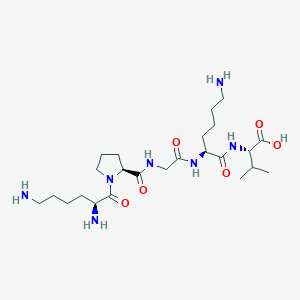
![2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane](/img/structure/B15159106.png)
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
